N-({[2,3'-bipyridine]-4-yl}methyl)-2-(1H-pyrazol-1-yl)propanamide
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Overview
Description
N-({[2,3’-bipyridine]-4-yl}methyl)-2-(1H-pyrazol-1-yl)propanamide is a complex organic compound that features a bipyridine moiety linked to a pyrazole ring via a propanamide bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({[2,3’-bipyridine]-4-yl}methyl)-2-(1H-pyrazol-1-yl)propanamide typically involves multi-step organic reactions. One common synthetic route includes:
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Formation of the Bipyridine Intermediate: : The synthesis begins with the preparation of the 2,3’-bipyridine intermediate. This can be achieved through a coupling reaction between 2-bromopyridine and 3-pyridylboronic acid using a palladium-catalyzed Suzuki coupling reaction.
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Attachment of the Pyrazole Ring: : The next step involves the introduction of the pyrazole ring. This can be done by reacting the bipyridine intermediate with 1H-pyrazole-1-carboxylic acid in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
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Formation of the Propanamide Linker: : Finally, the propanamide linker is introduced by reacting the intermediate with 3-bromopropionyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
N-({[2,3’-bipyridine]-4-yl}methyl)-2-(1H-pyrazol-1-yl)propanamide can undergo various chemical reactions, including:
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Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, potentially leading to the formation of N-oxides or other oxidized derivatives.
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Reduction: : Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which may reduce the amide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated bipyridine or pyrazole derivatives.
Scientific Research Applications
Chemistry
In coordination chemistry, N-({[2,3’-bipyridine]-4-yl}methyl)-2-(1H-pyrazol-1-yl)propanamide can act as a ligand, forming complexes with various metal ions. These complexes can be studied for their electronic, magnetic, and catalytic properties.
Biology and Medicine
In medicinal chemistry, this compound can be explored for its potential as a therapeutic agent. Its structure suggests it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development.
Industry
In materials science, the compound can be used in the development of novel materials with specific electronic or optical properties. Its ability to form stable complexes with metals can be exploited in the design of new catalysts or sensors.
Mechanism of Action
The mechanism by which N-({[2,3’-bipyridine]-4-yl}methyl)-2-(1H-pyrazol-1-yl)propanamide exerts its effects depends on its application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The bipyridine and pyrazole rings can coordinate to metal ions, influencing the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: A simpler bipyridine derivative used extensively in coordination chemistry.
1H-Pyrazole: A basic pyrazole ring structure that serves as a building block for more complex compounds.
N-(2-pyridylmethyl)-2-(1H-pyrazol-1-yl)propanamide: A similar compound with a single pyridine ring instead of a bipyridine moiety.
Uniqueness
N-({[2,3’-bipyridine]-4-yl}methyl)-2-(1H-pyrazol-1-yl)propanamide is unique due to the combination of the bipyridine and pyrazole rings, which can provide distinct coordination environments and reactivity profiles compared to simpler analogs. This makes it a versatile ligand in coordination chemistry and a potential candidate for various applications in medicinal and materials science.
Properties
IUPAC Name |
2-pyrazol-1-yl-N-[(2-pyridin-3-ylpyridin-4-yl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O/c1-13(22-9-3-7-21-22)17(23)20-11-14-5-8-19-16(10-14)15-4-2-6-18-12-15/h2-10,12-13H,11H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXSGJAGCARRIFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC(=NC=C1)C2=CN=CC=C2)N3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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